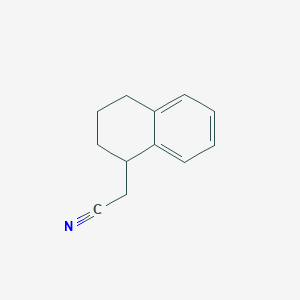

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile

Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile (CAS: N/A) is a bicyclic nitrile derivative characterized by a tetrahydronaphthalene (tetralin) core fused to an acetonitrile moiety.

Synthesis and Characterization: The (R)-enantiomer of this compound (denoted as 55 in ) is synthesized via nucleophilic substitution. The process involves dissolving the precursor in dimethylformamide (DMF), reacting with sodium cyanide (NaCN), and purifying via silica gel thin-layer chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure, with HRMS data showing a molecular ion peak at m/z 185.1102 (calculated for C₁₂H₁₃N: 185.1100) .

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYCQWUMBNUFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often include the use of advanced synthesis techniques and equipment to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, it may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile with structurally related tetralin derivatives, emphasizing functional groups, synthesis, and applications.

Key Structural and Functional Differences:

Nitrile vs. Carbonitrile :

- Compound 55 features an acetonitrile (-CH₂CN) group, enhancing its reactivity in nucleophilic additions compared to 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c), which has a direct nitrile (-CN) attachment to the tetralin core. This difference impacts their metabolic stability and synthetic utility .

Amide Derivatives :

- Compound 56 (methoxy-methylamide) and 2-chloro-N-cyclopropyl-N-tetrahydronaphthalen-1-yl-acetamide exhibit distinct electronic profiles. The chloroacetamide derivative’s electrophilic chlorine atom may enhance covalent binding to biological targets, whereas Compound 56’s methoxy group improves solubility .

Pharmacopeial vs. Medicinal Chemistry Focus :

- Compounds like 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c) adhere to pharmacopeial standards (sterility, pH), suggesting formulation use. In contrast, Compound 55 and its derivatives are tailored for proteasome inhibition or drug discovery .

Research Findings:

- Proteasome Inhibition : Compound 55’s rigid tetralin-acetonitrile structure enables selective binding to proteasome subunits, as demonstrated in β2c/β2 inhibitor studies .

- Biological Testing : The chloroacetamide derivative () shows promise in preliminary target engagement assays, though exact efficacy data remain unpublished .

Notes

- Synthetic Challenges : The stereochemical control in Compound 55’s synthesis (R-configuration) is critical for bioactivity, requiring precise reaction conditions .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetonitrile (CAS No. 61677-91-6) is a chemical compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, focusing on its interactions with biological systems and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₃N

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a tetrahydronaphthalene moiety attached to an acetonitrile group, which may influence its biological interactions.

Dopamine Receptor Agonism

Recent studies highlight the compound's role as a selective agonist for the D3 dopamine receptor (D3R). In high-throughput screening assays, it demonstrated significant activity in promoting β-arrestin translocation and G protein activation associated with D3R signaling pathways. For instance, in a study involving over 4,000 compounds, this compound was identified as a potent D3R agonist with an effective concentration (EC50) of approximately 710 nM for β-arrestin recruitment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound have revealed that modifications to its structure can significantly affect its receptor selectivity and potency. For example, analogs with variations in the aryl ether or carboxamide groups exhibited differing degrees of D3R activity while minimizing D2R antagonistic effects .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

Anxiolytic Effects

In preliminary studies assessing anxiolytic properties, compounds structurally related to this compound exhibited significant anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety disorders through modulation of dopaminergic signaling pathways .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of tetrahydronaphthalene compounds for their biological activity. The study found that specific modifications enhanced the selectivity and potency at dopamine receptors while reducing off-target effects. This indicates that further exploration of these derivatives could lead to novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.